1,10-Phenanthroline-4-Methanol
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Overview
Description
1,10-Phenanthroline-4-Methanol is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its chelating properties, forming stable complexes with various metal ions. The addition of a methanol group at the 4-position enhances its solubility and reactivity, making it a valuable compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-4-Methanol can be synthesized through several methods. One common approach involves the reaction of 1,10-phenanthroline with formaldehyde and a reducing agent such as sodium borohydride. The reaction typically occurs in a solvent like methanol under controlled temperature conditions to yield the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1,10-Phenanthroline-4-Methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
- Oxidation products include 1,10-phenanthroline-4-carboxylic acid.
- Reduction products include this compound derivatives with different functional groups.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
1,10-Phenanthroline-4-Methanol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: Employed in biochemical assays to detect and quantify metal ions in biological samples.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of sensors and materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline-4-Methanol involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit the activity of metalloenzymes or facilitate electron transfer processes. The molecular targets include various metal-dependent enzymes and proteins, and the pathways involved often relate to redox reactions and metal ion homeostasis.
Comparison with Similar Compounds
1,10-Phenanthroline: The parent compound, known for its strong chelating properties.
2,2’-Bipyridine: Another bidentate ligand with similar coordination chemistry.
4,7-Dimethyl-1,10-Phenanthroline: A derivative with methyl groups at the 4 and 7 positions, affecting its solubility and reactivity.
Uniqueness: 1,10-Phenanthroline-4-Methanol is unique due to the presence of the methanol group, which enhances its solubility and provides additional functionalization options. This makes it more versatile in various chemical and biological applications compared to its analogs.
Properties
CAS No. |
184946-30-3 |
---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.2313 |
Synonyms |
1,10-Phenanthroline-4-Methanol |
Origin of Product |
United States |
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